

triethylammonium bromide crystal structure analysis

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Compound of Interest

Compound Name: Triethylammonium bromide

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An In-Depth Technical Guide to the Crystal Structure Analysis of **Triethylammonium Bromide**

Introduction

Triethylammonium bromide (C₆H₁₆BrN), an organic salt formed from the neutralization of triethylamine with hydrobromic acid, is a compound of significant interest in various chemical fields. It serves as an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases to enhance reaction rates and yields.[1][2] Its utility extends to biochemical studies and the synthesis of complex small molecules, making a thorough understanding of its solid-state structure paramount for professionals in materials science and drug development.[1]

The analysis of **triethylammonium bromide**'s crystal structure reveals a fascinating case of temperature-dependent polymorphism. At room temperature, the compound exhibits significant orientational disorder within its ethyl groups, complicating precise structural determination.[3] However, through low-temperature crystallographic techniques, this disorder can be resolved, yielding a highly ordered and accurate structural model. This guide provides a comprehensive walkthrough of the synthesis, crystallization, and definitive structural analysis of **triethylammonium bromide**, emphasizing the causal relationships behind key experimental decisions and protocols that ensure a self-validating, trustworthy outcome.

Part 1: Synthesis and High-Quality Crystal Growth

Expertise & Experience: The Rationale for Method Selection

The foundation of any successful crystal structure analysis is a pure, highly crystalline sample. For **triethylammonium bromide**, the most direct and reliable method for producing material of crystallographic quality is the acid-base neutralization of triethylamine with hydrobromic acid.^[4] This approach is favored over industrial methods, such as the alkylation of ammonia, as it offers superior control over stoichiometry and purity, minimizing side products that could inhibit the formation of large, well-ordered single crystals.^[1]

The subsequent crystallization process is equally critical. The choice of solvent and the rate of crystallization directly impact crystal quality. Slow evaporation from a carefully selected solvent system, such as ethanol or acetonitrile, is the preferred method.^[1] This technique allows the molecules to assemble into a low-energy, highly ordered lattice, which is essential for minimizing defects and obtaining sharp diffraction spots during X-ray analysis.

Experimental Protocol 1: Synthesis of Triethylammonium Bromide

This protocol details the laboratory-scale synthesis via acid-base neutralization.^[4]

Materials:

- Triethylamine (Et₃N)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Anhydrous acetone
- Diethyl ether
- Round-bottom flask and magnetic stirrer

Procedure:

- Place a round-bottom flask containing triethylamine in an ice bath and begin stirring.

- Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the cooled, stirring triethylamine. The reaction is exothermic.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. A white precipitate of **triethylammonium bromide** will form.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the collected solid first with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and residual water.
- Dry the purified white solid under vacuum to yield the final product.

Experimental Protocol 2: Growth of Single Crystals for Diffraction

This protocol describes the slow evaporation method for growing X-ray quality single crystals.

Materials:

- Synthesized **triethylammonium bromide** powder
- Ethanol (or Acetonitrile)
- Small beaker or vial
- Parafilm or loose-fitting cap

Procedure:

- Prepare a saturated solution of **triethylammonium bromide** by dissolving the synthesized powder in a minimal amount of ethanol at room temperature. Gentle warming may be applied to increase solubility, but the solution should be allowed to return to room temperature.
- Filter the solution to remove any undissolved particulate matter.

- Transfer the clear, saturated solution to a clean vial.
- Cover the vial with parafilm and perforate it with a few small holes, or use a loose-fitting cap. This is to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free location at a constant, cool temperature.
- Allow the solvent to evaporate slowly over several days. Colorless, rod-shaped crystals suitable for X-ray diffraction will form.[1]

Part 2: Crystallographic Structure Determination

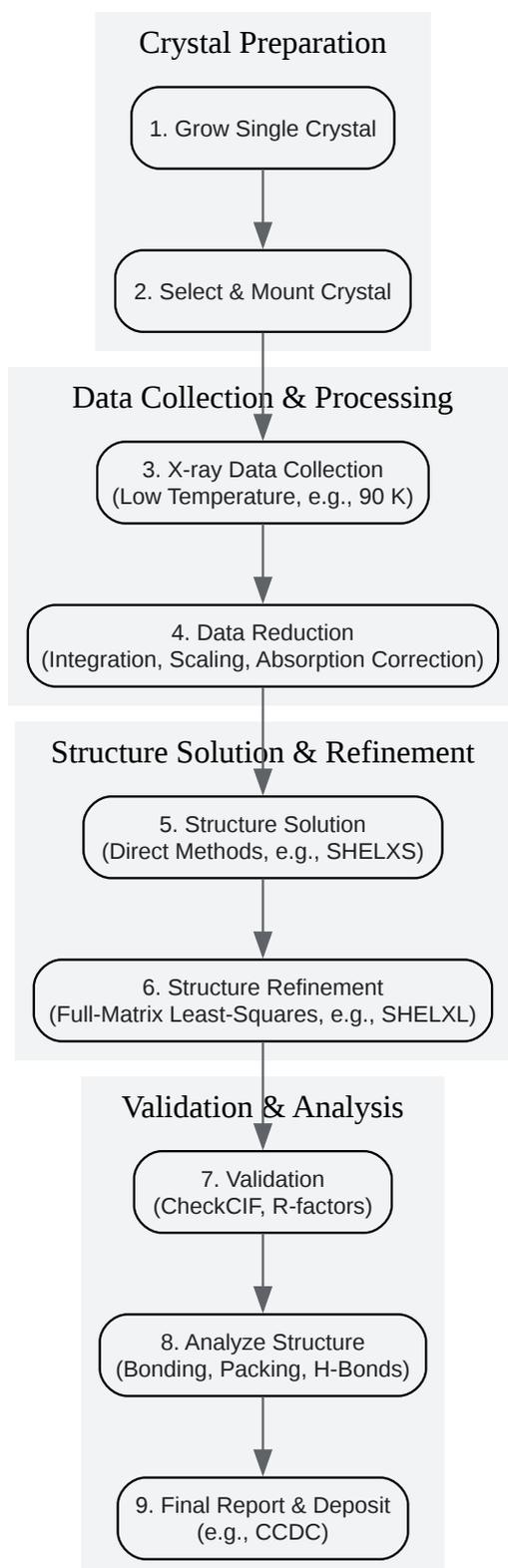
Expertise & Experience: The Criticality of Low-Temperature Analysis

A pivotal decision in the structural analysis of **triethylammonium bromide** is the temperature at which diffraction data is collected. Room-temperature analysis reveals a structure in the hexagonal space group $P6_3mc$, where the ethyl groups of the cation are orientationally disordered.[1][3] This disorder leads to smeared electron density and a less precise structural model with higher R-factors.

By performing the data collection at a low temperature, typically 90-100 K, the thermal energy of the system is significantly reduced. This quenching of thermal motion causes a phase transition to a more ordered trigonal space group, $P\bar{3}1c$. [1][5] In this low-temperature phase, the ethyl groups become fixed in a single conformation, eliminating the disorder. This results in a 50% reduction in R-factors and a much more accurate and reliable depiction of bond lengths, angles, and intermolecular interactions.[1] This self-validating step—comparing high and low-temperature data—confirms the rigidity of the structure and the benefits of the chosen experimental conditions.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the comprehensive workflow for determining the crystal structure of **triethylammonium bromide**.



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Workflow from crystal growth to final structural analysis.

Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the key steps for data collection and structure solution.

Instrumentation:

- A CCD area-detector diffractometer (e.g., Bruker APEXII).[1]
- Graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$).[1]
- Low-temperature device (e.g., nitrogen cryostream).

Procedure:

- **Crystal Mounting:** A suitable single crystal (e.g., $0.27 \times 0.11 \times 0.10 \text{ mm}$) is selected under a microscope and mounted on a cryo-loop or glass fiber.[1]
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to the target temperature (e.g., 90 K). A series of diffraction images (frames) are collected by rotating the crystal in the X-ray beam.
- **Data Processing:** The collected frames are integrated and scaled. A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.[1]
- **Structure Solution:** The structure is solved using direct methods (e.g., with the SHELXS program), which locate the positions of the heavier atoms (Bromine and Nitrogen).[1]
- **Structure Refinement:** The initial model is refined using full-matrix least-squares on F^2 (e.g., with SHELXL). Lighter atoms (Carbon and Hydrogen) are located from the difference Fourier map.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

Crystallographic Data Summary

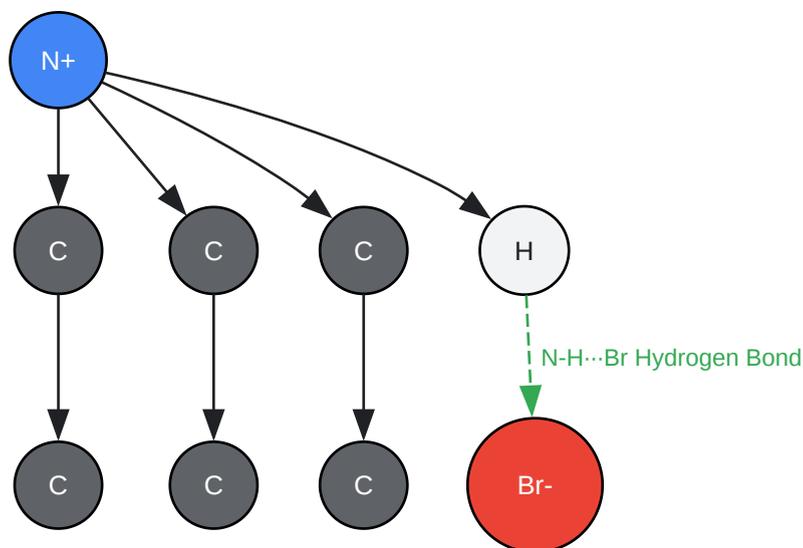
The low-temperature single-crystal X-ray diffraction analysis provides a precise and ordered model of **triethylammonium bromide**. The key crystallographic parameters are summarized below.

| Parameter | Value | Reference |
|--------------------------|------------------------------------|-----------|
| Chemical Formula | C ₆ H ₁₆ BrN | [5] |
| Molecular Weight | 182.10 g/mol | [5] |
| Temperature | ~90 K | [1] |
| Crystal System | Trigonal | [5] |
| Space Group | P 3 1 c | [5] |
| a, b (Å) | 8.3589 | [5] |
| c (Å) | 7.3125 | [5] |
| α, β (°) | 90.00 | [5] |
| γ (°) | 120.00 | [5] |
| Volume (Å ³) | 442.27 (calculated) | [5] |
| Z (Formula units/cell) | 2 | [5] |
| Final R-factor (R1) | 0.0200 | [5] |

Structural Commentary

The asymmetric unit of the low-temperature structure consists of one triethylammonium cation and one bromide anion. The analysis reveals a well-defined ionic lattice stabilized primarily by strong hydrogen bonding.

Ionic Geometry and Interactions: The core interaction governing the crystal packing is the hydrogen bond between the ammonium proton (N-H) of the cation and the bromide anion (Br⁻). This N-H...Br interaction organizes the ions into a stable three-dimensional network. The low-temperature data allows for a precise determination of this hydrogen bond geometry, which is crucial for understanding the compound's physical properties, such as its high melting point of 246-248°C.[1][6][7]



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N-H...Br hydrogen bond in triethylammonium bromide.

Part 4: Spectroscopic and Thermal Corroboration Expertise & Experience: A Self-Validating Multi- Technique Approach

While SCXRD provides the definitive spatial arrangement of atoms, complementary techniques like spectroscopy and thermal analysis provide a crucial cross-validation of the structural model. The features observed in these analyses must be consistent with the crystallographic findings. For instance, the formation of the triethylammonium cation via protonation is unequivocally confirmed by both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-technique approach creates a self-validating system where the conclusions from one experiment reinforce the others, ensuring high trustworthiness of the overall analysis.

Spectroscopic Data Summary

Spectroscopic analysis confirms the identity of the synthesized compound and provides evidence for the key interactions observed in the crystal structure.

| Technique | Key Observation | Significance | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| FTIR | Broad, strong N ⁺ -H stretching band appears around 2400-2700 cm ⁻¹ . | Confirms the protonation of the nitrogen atom, a prerequisite for the N-H...Br hydrogen bond. | [8] |
| ¹ H NMR | The quartet (-CH ₂ -) and triplet (-CH ₃) signals shift downfield compared to neutral triethylamine. | Indicates a change in the electronic environment around the protons due to the positive charge on nitrogen. | [8] |

Thermal Analysis

Thermal analysis provides insight into the stability of the crystal lattice.

- Differential Scanning Calorimetry (DSC): **Triethylammonium bromide** exhibits a high melting point, consistently reported in the range of 246-248°C.[1][6][7] This high value is characteristic of a stable ionic lattice held together by strong electrostatic forces and the robust N-H...Br hydrogen bonding network identified through crystallography.
- Thermogravimetric Analysis (TGA): TGA can be used to determine the onset of thermal decomposition, which for related quaternary ammonium salts, typically occurs at temperatures above 200-250°C.[9]

Conclusion

The comprehensive crystal structure analysis of **triethylammonium bromide** demonstrates the critical interplay between synthesis, crystal growth, and advanced analytical techniques. The definitive structural model, achieved through low-temperature single-crystal X-ray diffraction, resolves the orientational disorder of the ethyl groups inherent at room temperature and reveals a well-ordered trigonal structure stabilized by strong N-H...Br hydrogen bonds.

This detailed structural knowledge, corroborated by spectroscopic and thermal data, provides a solid foundation for understanding the compound's physical properties and reactivity. For researchers and drug development professionals, this level of analysis is invaluable for salt selection, stability assessment, and predicting intermolecular interactions that are fundamental to the performance and formulation of active pharmaceutical ingredients and specialty chemicals.

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